![molecular formula C28H42Li4N7O16P3S B13842926 tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-11-deoxycytidine triphosphate is a modified nucleotide where a biotin molecule is linked to deoxycytidine triphosphate via an 11-atom linker. This compound is used in various molecular biology applications due to its ability to be incorporated into DNA and subsequently detected using streptavidin conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-11-deoxycytidine triphosphate is synthesized by attaching a biotin molecule to deoxycytidine triphosphate through an 11-atom linker. The synthesis involves the use of specific enzymes such as Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase.
Industrial Production Methods: Industrial production of Biotin-11-deoxycytidine triphosphate typically involves large-scale enzymatic reactions where the biotinylated nucleotide is produced and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Biotin-11-deoxycytidine triphosphate primarily undergoes incorporation reactions where it is integrated into DNA strands during processes such as nick translation, random priming, or 3′-end terminal labeling .
Common Reagents and Conditions: The incorporation reactions typically use enzymes like Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase under conditions that favor DNA synthesis.
Major Products Formed: The major product formed from these reactions is biotin-labeled DNA, which can be detected using streptavidin conjugates .
Scientific Research Applications
Biotin-11-deoxycytidine triphosphate has a wide range of applications in scientific research:
Fluorescence In Situ Hybridization (FISH): Used for labeling DNA probes to detect specific DNA sequences in cells.
Single Nucleotide Polymorphism (SNP) Analysis: Helps in identifying genetic variations.
Nick Translation: Used for labeling DNA fragments.
Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL): Assists in detecting DNA fragmentation.
Mechanism of Action
Biotin-11-deoxycytidine triphosphate exerts its effects by being incorporated into DNA during synthesis. The biotin moiety allows for subsequent detection using streptavidin conjugates, which can be linked to various reporters such as horseradish peroxidase, alkaline phosphatase, fluorescent dyes, or magnetic beads .
Comparison with Similar Compounds
Biotin-11-deoxyuridine triphosphate: Similar to Biotin-11-deoxycytidine triphosphate but with deoxyuridine instead of deoxycytidine.
Biotin-11-uridine triphosphate: Used for RNA labeling.
Properties
Molecular Formula |
C28H42Li4N7O16P3S |
|---|---|
Molecular Weight |
885.5 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C28H46N7O16P3S.4Li/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25;;;;/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |
InChI Key |
VKXJLOGMXMKFNP-MAKHBLPBSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

![[(2R,5R)-3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B13842877.png)
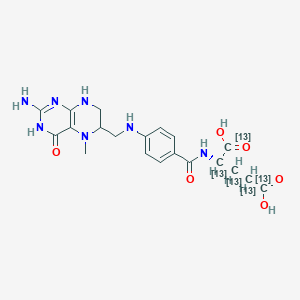
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
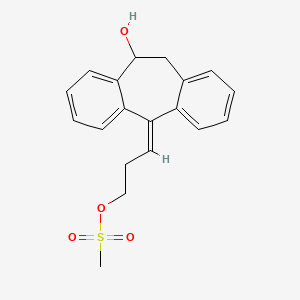
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
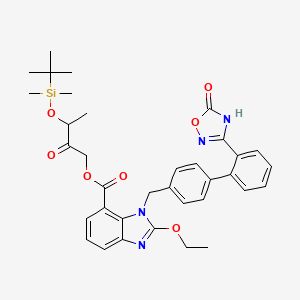
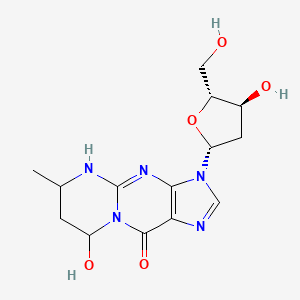
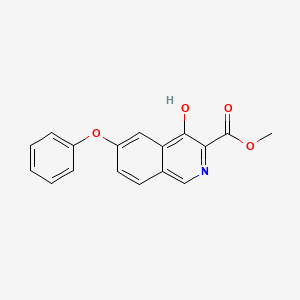
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
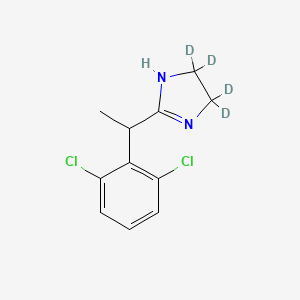
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
